molecular formula C18H25NO2 B5864983 N-cyclooctyl-3-(4-methoxyphenyl)acrylamide

N-cyclooctyl-3-(4-methoxyphenyl)acrylamide

Cat. No. B5864983
M. Wt: 287.4 g/mol
InChI Key: QQZOOSKYPVLNEJ-SDNWHVSQSA-N
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Description

N-cyclooctyl-3-(4-methoxyphenyl)acrylamide, also known as CM compounds, is a novel class of small molecules that have shown potential in various scientific research applications. These compounds have been synthesized using different methods and have been extensively studied for their mechanism of action, biochemical and physiological effects, and limitations in lab experiments.

Mechanism of Action

The mechanism of action of N-cyclooctyl-3-(4-methoxyphenyl)acrylamide is not fully understood. However, it has been suggested that these compounds act by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. By inhibiting the activity of COX-2, this compound reduces inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. These compounds have been shown to reduce inflammation and pain in animal models of inflammation and pain. They have also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, these compounds have been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-cyclooctyl-3-(4-methoxyphenyl)acrylamide in lab experiments is that they are relatively easy to synthesize. They are also stable and can be stored for a long time. However, one of the limitations of using these compounds is that they are not very water-soluble, which can make it difficult to administer them to animals in experiments.

Future Directions

There are several future directions for the study of N-cyclooctyl-3-(4-methoxyphenyl)acrylamide. One direction is to study the potential of these compounds in treating other diseases such as multiple sclerosis and rheumatoid arthritis. Another direction is to study the potential of these compounds in combination with other drugs for the treatment of cancer. Finally, future studies could focus on improving the water solubility of these compounds to make them more suitable for use in animal experiments.
Conclusion:
This compound is a novel class of small molecules that have shown potential in various scientific research applications. These compounds have been synthesized using different methods and have been extensively studied for their mechanism of action, biochemical and physiological effects, and limitations in lab experiments. Future studies could focus on the potential of these compounds in treating other diseases and improving their water solubility.

Synthesis Methods

N-cyclooctyl-3-(4-methoxyphenyl)acrylamide can be synthesized using different methods. One of the most commonly used methods is the reaction of cyclooctylamine with 4-methoxyphenylacryloyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white solid. Other methods include the reaction of cyclooctylamine with 4-methoxyphenylacrylic acid or the reaction of cyclooctylamine with 4-methoxyphenylacrylamide in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide.

Scientific Research Applications

N-cyclooctyl-3-(4-methoxyphenyl)acrylamide has shown potential in various scientific research applications. These compounds have been extensively studied for their anti-inflammatory, analgesic, and antitumor activities. They have also been studied for their potential in treating neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease.

properties

IUPAC Name

(E)-N-cyclooctyl-3-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2/c1-21-17-12-9-15(10-13-17)11-14-18(20)19-16-7-5-3-2-4-6-8-16/h9-14,16H,2-8H2,1H3,(H,19,20)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZOOSKYPVLNEJ-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NC2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NC2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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